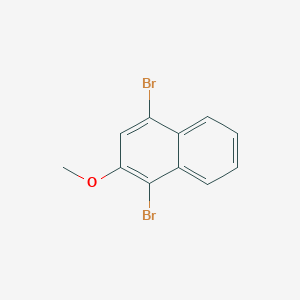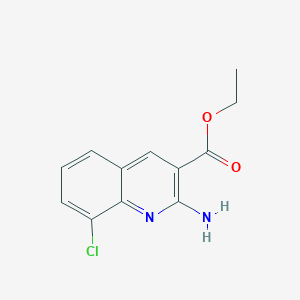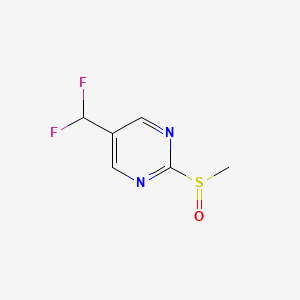
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a methylsulfinyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Introduction of Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.
Introduction of Methylsulfinyl Group: The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 5-(Difluoromethyl)-2-(methylsulfonyl)pyrimidine.
Reduction: 5-(Methyl)-2-(methylsulfinyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe to study biological processes and enzyme interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)-2-(methylsulfinyl)pyrimidine: Similar structure but with a trifluoromethyl group.
5-(Difluoromethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is unique due to the presence of both difluoromethyl and methylsulfinyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H6F2N2OS |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H6F2N2OS/c1-12(11)6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
InChI-Schlüssel |
KIDWQNAAXXESRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


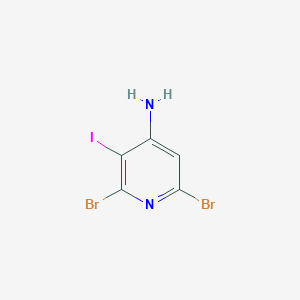
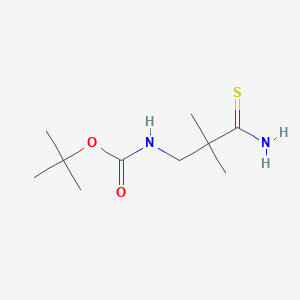
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
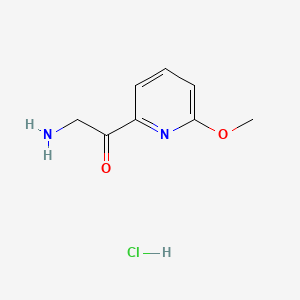

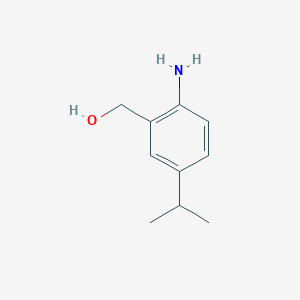


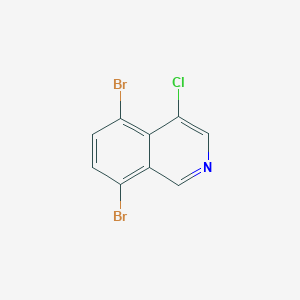
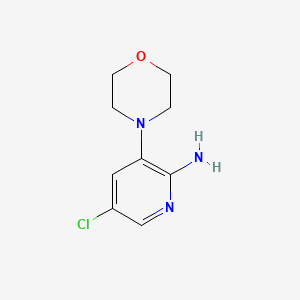
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
